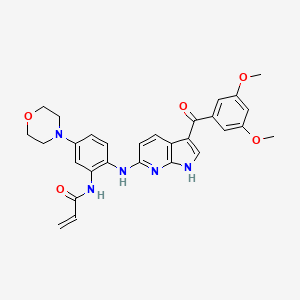![molecular formula C29H44Cl2N6O16P4 B12419718 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of two 7-chloroquinoline moieties linked by a 1,3-propanediyl bridge through piperazine rings. The “d6” designation indicates that the compound is deuterated, meaning it contains six deuterium atoms, which are isotopes of hydrogen. The tetraphosphate part of the name indicates that the compound is in the form of a tetraphosphate salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate typically involves multiple steps:
Formation of 7-chloroquinoline: The initial step involves the chlorination of quinoline to form 7-chloroquinoline.
Piperazine Derivatization: The 7-chloroquinoline is then reacted with piperazine to form a piperazine-quinoline derivative.
Linking with 1,3-Propanediyl Bridge: The piperazine-quinoline derivative is then linked with a 1,3-propanediyl bridge through a nucleophilic substitution reaction.
Deuteration: The compound is then subjected to deuteration to replace hydrogen atoms with deuterium.
Formation of Tetraphosphate Salt: Finally, the deuterated compound is converted into its tetraphosphate salt form by reacting with phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of quinoline to produce 7-chloroquinoline.
Continuous Flow Reactors: Use of continuous flow reactors for the piperazine derivatization and linking steps to ensure high yield and purity.
Deuteration: Industrial deuteration processes using deuterium gas or deuterated solvents.
Salt Formation: Large-scale reaction with phosphoric acid to form the tetraphosphate salt.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moieties.
Reduction: Reduction reactions can occur at the piperazine rings.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro positions of the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation products include quinoline N-oxides.
Reduction: Reduction products include piperazine derivatives with reduced nitrogen atoms.
Substitution: Substitution products include various quinoline derivatives with different substituents at the chloro positions.
科学的研究の応用
Chemistry
Catalysis: The compound is used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections.
Enzyme Inhibition: It is used in research to study enzyme inhibition mechanisms.
Medicine
Antimalarial Research: The compound is investigated for its potential use in antimalarial drugs.
Cancer Research: Studies are conducted to explore its efficacy in cancer treatment.
Industry
Pharmaceuticals: It is used in the development of pharmaceutical formulations.
Chemical Manufacturing: The compound is used in the production of specialty chemicals.
作用機序
The mechanism of action of 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate involves:
Molecular Targets: The compound targets specific enzymes and proteins in microbial and cancer cells.
Pathways: It interferes with DNA replication and protein synthesis pathways, leading to cell death.
Binding: The quinoline moieties bind to the active sites of enzymes, inhibiting their activity.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Uniqueness
Deuteration: The presence of deuterium atoms makes 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate unique, as it can be used in studies involving isotopic labeling.
Tetraphosphate Salt: The tetraphosphate form enhances its solubility and stability, making it suitable for various applications.
特性
分子式 |
C29H44Cl2N6O16P4 |
|---|---|
分子量 |
933.5 g/mol |
IUPAC名 |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline;phosphoric acid |
InChI |
InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)/i1D2,10D2,11D2;;;; |
InChIキー |
OAKKJVUSSVZQRF-RWWSHYHISA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
正規SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
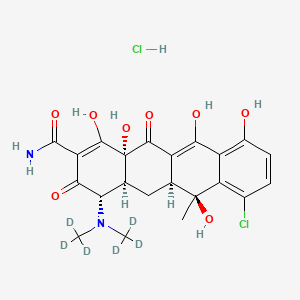
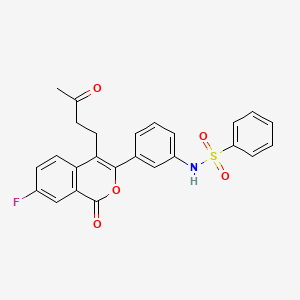
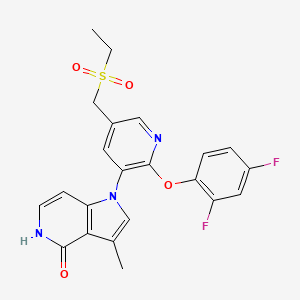
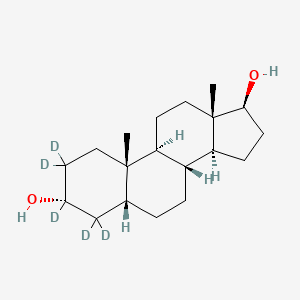
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)

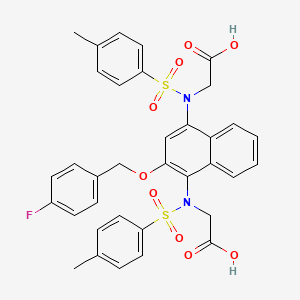
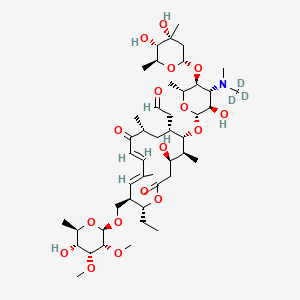
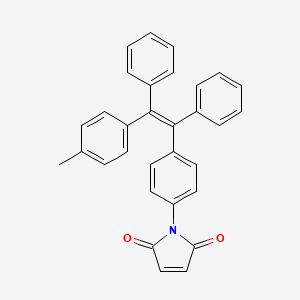
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)

